Regulatory Acceptance Criterion: Unspecified Impurity Limit (≤0.10%) vs. Specified Impurity Limits (0.2%–0.5%)
Under the EP/BP monograph for Dexamethasone Sodium Phosphate, Impurity H is classified as an 'other detectable impurity' rather than a specified impurity (A–G). Specified impurities carry individual acceptance limits: Impurity A ≤0.5%, Impurity G ≤0.3%, and Impurities B, C, D, E, F each ≤0.2%. By contrast, Impurity H is controlled by the general unspecified impurity criterion of not more than 0.10% of the principal peak area—the most stringent individual impurity threshold in the monograph [1]. This means any batch in which Impurity H exceeds 0.10% fails the related substances test, regardless of whether the peak is formally named in the specification table. Procurement of a dedicated, well-characterized Impurity H reference standard is therefore essential: a laboratory relying on the EP peak identification mixture (which contains only impurities A, C, D, E, F, and G) cannot identify or quantify Impurity H, creating a critical gap in regulatory compliance [2].
vs. A–G: 0.2–0.5%
| Evidence Dimension | Regulatory individual impurity acceptance limit (% of principal peak) |
|---|---|
| Target Compound Data | Impurity H: ≤0.10% (unspecified impurity limit) |
| Comparator Or Baseline | Impurity A: ≤0.5%; Impurity G: ≤0.3%; Impurities B/C/D/E/F: each ≤0.2% |
| Quantified Difference | Impurity H limit is 2- to 5-fold stricter than specified impurity limits; 0.10% vs. 0.2%–0.5% |
| Conditions | EP/BP monograph (Ph. Eur. 0549) related substances test by liquid chromatography; detection at 254 nm; C8 column, gradient elution |
Why This Matters
The tighter 0.10% threshold means Impurity H is the first component to trigger an out-of-specification result, making its accurate identification and quantification the rate-limiting factor for batch release.
- [1] British Pharmacopoeia 2025 / Ph. Eur. Monograph 0549. Dexamethasone Sodium Phosphate. Related substances: correction factors and limits for impurities A–G; unspecified impurities not more than the area of the principal peak in reference solution (c) (0.10%); disregard limit 0.05%. View Source
- [2] British Pharmacopoeia 2025 / Ph. Eur. Monograph 0549. Dexamethasone Sodium Phosphate. Reference solution (b): dexamethasone sodium phosphate for peak identification CRS containing impurities A, C, D, E, F and G (Impurity H not included). View Source
